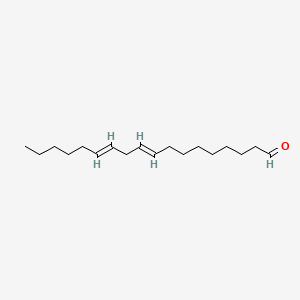
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is an organic compound characterized by the presence of a brominated furan ring, a cyano group, and a thioamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with malononitrile and thiourea under basic conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted furan derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide serves as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the materials science field, this compound is used in the development of advanced materials with specific electronic, optical, or mechanical properties. Its ability to undergo various chemical modifications makes it versatile for creating tailored materials.
Mécanisme D'action
The mechanism of action of (E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets. The cyano and thioamide groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The brominated furan ring can participate in π-π interactions and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(5-chlorofuran-2-yl)-2-cyanoprop-2-enethioamide
- (E)-3-(5-fluorofuran-2-yl)-2-cyanoprop-2-enethioamide
- (E)-3-(5-iodofuran-2-yl)-2-cyanoprop-2-enethioamide
Uniqueness
(E)-3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.
Propriétés
Numéro CAS |
299934-47-7 |
|---|---|
Formule moléculaire |
C8H5BrN2OS |
Poids moléculaire |
257.11 g/mol |
Nom IUPAC |
3-(5-bromofuran-2-yl)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(12-7)3-5(4-10)8(11)13/h1-3H,(H2,11,13) |
Clé InChI |
IDIFKESFDKLWHK-UHFFFAOYSA-N |
SMILES |
C1=C(OC(=C1)Br)C=C(C#N)C(=S)N |
SMILES canonique |
C1=C(OC(=C1)Br)C=C(C#N)C(=S)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2616232.png)
![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B2616233.png)

![2,5-difluoro-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2616236.png)


![(2Z)-N-acetyl-7-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2616244.png)



![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2616250.png)
![({6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}methyl)[(furan-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2616251.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2616254.png)
